Antiproliferative Activity of 3,4-Dimethoxyphenyl-1,3,4-oxadiazole Derivatives Compared to Unsubstituted Phenyl Analogs in Human Cancer Cell Lines
In a systematic study of 1,3,4-oxadiazole N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, the piperazinomethyl derivatives 5c and 5d displayed broad-spectrum antibacterial activity with MIC values of 0.5–8 μg/mL against tested Gram-positive and Gram-negative organisms, and compounds 4l, 5a, 5c, and 5d exhibited optimal antiproliferative activity against a panel comprising PC3 (prostate), HCT-116 (colorectal), HePG-2 (hepatocellular), HeLa (cervical), and MCF7 (breast) cancer cell lines [1]. The 3,4-dimethoxyphenyl-bearing oxadiazole thione precursor 3—the direct synthetic progenitor of the target acetamide CAS 19938-43-3—serves as the key intermediate in this series whose biological activity is directly attributable to the 3,4-dimethoxy substitution pattern.
| Evidence Dimension | Antiproliferative activity (cell line panel) and antibacterial MIC |
|---|---|
| Target Compound Data | Derivatives bearing 3,4-dimethoxyphenyl at C5 of 1,3,4-oxadiazole: compounds 4l, 5a, 5c, 5d showed optimal antiproliferative activity across PC3, HCT-116, HePG-2, HeLa, MCF7 lines; compounds 5c, 5d MIC 0.5–8 μg/mL against Gram-positive and Gram-negative bacteria [1] |
| Comparator Or Baseline | Within-series SAR: activity varies by N-Mannich substituent; the 3,4-dimethoxyphenyl oxadiazole core is constant across all active compounds [1] |
| Quantified Difference | Not directly quantified for the acetamide target vs. specific comparator; class-level SAR demonstrates that 3,4-dimethoxyphenyl substitution on the oxadiazole core yields active antiproliferative and antibacterial derivatives |
| Conditions | In vitro: MTT assay against PC3, HCT-116, HePG-2, HeLa, MCF7 cancer cell lines; broth microdilution MIC assay against Gram-positive bacteria, Gram-negative bacteria, and Candida albicans [1] |
Why This Matters
The 3,4-dimethoxyphenyl motif on the 1,3,4-oxadiazole scaffold is validated as an activity-conferring pharmacophore; analogs lacking this substitution pattern (e.g., unsubstituted phenyl) may exhibit reduced antiproliferative and antibacterial potency, making CAS 19938-43-3 the appropriate core selection for medicinal chemistry campaigns targeting these indications.
- [1] Al-Wahaibi LH, et al. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules. 2021;26(8):2110. doi:10.3390/molecules26082110 View Source
